2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide

Description

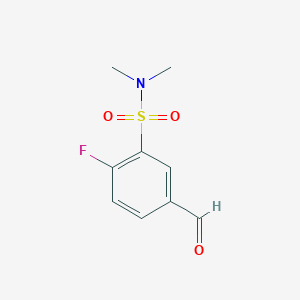

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with a fluorine atom at position 2, a formyl group (-CHO) at position 5, and a dimethylsulfonamide (-SO₂N(CH₃)₂) group. This compound combines electron-withdrawing (fluorine, formyl) and polar (sulfonamide) moieties, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

2-fluoro-5-formyl-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3S/c1-11(2)15(13,14)9-5-7(6-12)3-4-8(9)10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHNZHVGAYTTPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide involves several steps. One common synthetic route starts with the reaction of 2-fluoro-5-nitrobenzenesulfonamide with a reducing agent to form 2-fluoro-5-aminobenzenesulfonamide. This intermediate is then subjected to formylation using a formylating agent such as formic acid or formic anhydride under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Condensation: The formyl group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Scientific Research Applications

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide depends on its specific application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity. The sulfonamide group can also interact with various biological molecules, affecting their function and activity .

Comparison with Similar Compounds

N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide (CAS: 723742-09-4)

- Substituents : Fluorine (position 5), methoxy (-OCH₃, position 2).

- Sulfonamide Group : N,N-diethyl (-SO₂N(C₂H₅)₂).

- Molecular Weight : 261.31 g/mol.

- Key Differences: The methoxy group is electron-donating, increasing ring electron density compared to the electron-withdrawing formyl group in the target compound.

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

- Substituents : Formyl (-CHO, position 5), 4-fluorophenyl (position 4), isopropyl (position 6).

- Ring System : Pyrimidine (vs. benzene in the target compound).

- Sulfonamide Group : N-methyl-methanesulfonamide (-SO₂N(CH₃)(CH₃)).

- Key Differences :

5-Bromofuran-2-sulfonamide Derivatives

- Substituents : Bromine (position 5 on furan), variable phenyl groups.

- Ring System : Furan (vs. benzene).

- Sulfonamide Group : Variably substituted (e.g., -SO₂NH₂).

- Key Differences :

Comparative Data Table

| Compound Name | Substituents (Position) | Ring System | Sulfonamide Group | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| This compound | F (2), CHO (5) | Benzene | N,N-dimethyl | 230.26 | Reactive formyl, moderate solubility |

| N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide | F (5), OCH₃ (2) | Benzene | N,N-diethyl | 261.31 | Electron-donating OCH₃, lipophilic |

| N-[4-(4-Fluoro-phenyl)-5-formyl-...-pyrimidin-2-yl]-N-methyl-methanesulfonamide | F (4-phenyl), CHO (5), isopropyl (6) | Pyrimidine | N-methyl, methanesulfonamide | ~350 (estimated) | Steric hindrance, nitrogen-rich |

| 5-Bromofuran-2-sulfonamide derivatives | Br (5), variable phenyl | Furan | Variable | ~250–300 | Reactive furan, cross-coupling utility |

Biological Activity

2-Fluoro-5-formyl-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fluorine atom and a formyl group, which may contribute to its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C9H10FNO2S

- IUPAC Name: this compound

The presence of the sulfonamide functional group is significant for its biological activity, particularly in antimicrobial and antitumor applications.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. The compound's structure suggests potential efficacy against various bacterial strains. Research indicates that modifications in the sulfonamide structure can enhance activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Antitumor Activity

Recent studies have suggested that sulfonamide derivatives exhibit antitumor properties. The compound has been tested in vitro against various cancer cell lines, showing promising results.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Inhibition of proliferation |

Table 2: Antitumor activity of this compound against different cancer cell lines.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Apoptosis Induction: In cancer cells, the compound may trigger apoptotic pathways, leading to cell death.

- Cell Cycle Arrest: The compound has been shown to interfere with the cell cycle, particularly in cancer cells, preventing their proliferation.

Case Studies

- Study on Antibacterial Efficacy: A study published in Journal of Medicinal Chemistry evaluated various sulfonamides, including the subject compound, against resistant bacterial strains. Results indicated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Antitumor Activity Assessment: A recent investigation in Cancer Letters demonstrated that derivatives of the compound exhibited cytotoxic effects on breast cancer cells through apoptosis induction .

- Pharmacokinetic Studies: Research highlighted the pharmacokinetic profile of the compound, emphasizing its stability and absorption characteristics which are crucial for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.